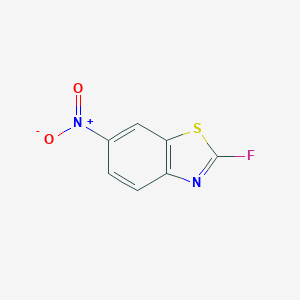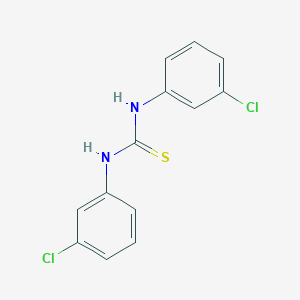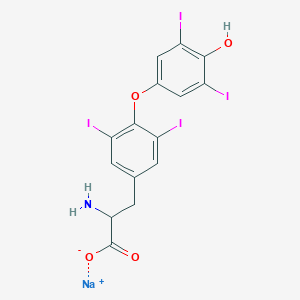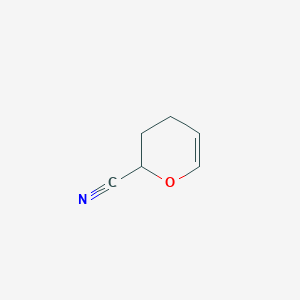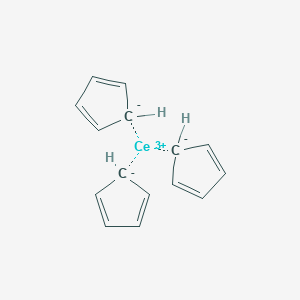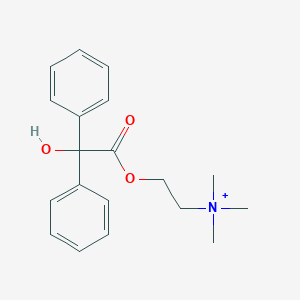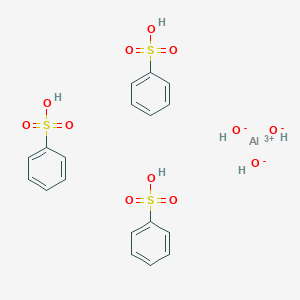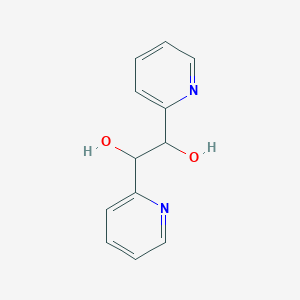
1,2-Dipyridin-2-ylethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dipyridin-2-ylethane-1,2-diol (DPD) is a chemical compound that belongs to the family of chelating agents. It is a bidentate ligand that can form stable complexes with metal ions. DPD has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine.
Mécanisme D'action
1,2-Dipyridin-2-ylethane-1,2-diol acts as a chelating agent by forming stable complexes with metal ions. The mechanism of action of 1,2-Dipyridin-2-ylethane-1,2-diol involves the formation of a coordination complex between 1,2-Dipyridin-2-ylethane-1,2-diol and a metal ion. This complex can then interact with other molecules in the system, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
1,2-Dipyridin-2-ylethane-1,2-diol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,2-Dipyridin-2-ylethane-1,2-diol can inhibit the growth of cancer cells by inducing apoptosis. 1,2-Dipyridin-2-ylethane-1,2-diol has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1,2-Dipyridin-2-ylethane-1,2-diol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Dipyridin-2-ylethane-1,2-diol has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity and high yield. 1,2-Dipyridin-2-ylethane-1,2-diol is also stable and can be stored for long periods without degradation. However, 1,2-Dipyridin-2-ylethane-1,2-diol has some limitations for lab experiments. It can form complexes with other molecules in the system, leading to potential interference with the desired reaction. In addition, 1,2-Dipyridin-2-ylethane-1,2-diol can be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 1,2-Dipyridin-2-ylethane-1,2-diol. One area of research is the development of new metal complexes using 1,2-Dipyridin-2-ylethane-1,2-diol as a ligand for catalytic reactions. Another area of research is the study of the potential applications of 1,2-Dipyridin-2-ylethane-1,2-diol in cancer therapy and imaging. In addition, the study of the neuroprotective effects of 1,2-Dipyridin-2-ylethane-1,2-diol can lead to the development of new treatments for neurodegenerative diseases. Finally, the study of the potential interactions between 1,2-Dipyridin-2-ylethane-1,2-diol and other molecules in the system can lead to a better understanding of the role of metal ions in biological systems.
Conclusion
In conclusion, 1,2-Dipyridin-2-ylethane-1,2-diol is a promising compound with potential applications in various fields, including chemistry, biology, and medicine. It is easy to synthesize and can form stable complexes with metal ions. 1,2-Dipyridin-2-ylethane-1,2-diol has been shown to have various biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. However, 1,2-Dipyridin-2-ylethane-1,2-diol has some limitations for lab experiments, including potential interference with other molecules in the system and toxicity at high concentrations. There are several future directions for the study of 1,2-Dipyridin-2-ylethane-1,2-diol, including the development of new metal complexes and the study of its potential applications in cancer therapy and imaging.
Méthodes De Synthèse
1,2-Dipyridin-2-ylethane-1,2-diol can be synthesized through a two-step process. The first step involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate to form 1,2-dipyridin-2-ylethane-1,2-dione. The second step involves the reduction of the dione using sodium borohydride to form 1,2-Dipyridin-2-ylethane-1,2-diol. The synthesis method has been optimized to yield high purity and high yields of 1,2-Dipyridin-2-ylethane-1,2-diol.
Applications De Recherche Scientifique
1,2-Dipyridin-2-ylethane-1,2-diol has been used extensively in scientific research due to its ability to form stable complexes with metal ions. It has been used in various fields, including chemistry, biology, and medicine. In chemistry, 1,2-Dipyridin-2-ylethane-1,2-diol has been used as a ligand in the synthesis of metal complexes for catalytic reactions. In biology, 1,2-Dipyridin-2-ylethane-1,2-diol has been used to study metal ion transport and homeostasis. In medicine, 1,2-Dipyridin-2-ylethane-1,2-diol has been studied for its potential applications in cancer therapy and imaging.
Propriétés
Numéro CAS |
1141-05-5 |
|---|---|
Nom du produit |
1,2-Dipyridin-2-ylethane-1,2-diol |
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
1,2-dipyridin-2-ylethane-1,2-diol |
InChI |
InChI=1S/C12H12N2O2/c15-11(9-5-1-3-7-13-9)12(16)10-6-2-4-8-14-10/h1-8,11-12,15-16H |
Clé InChI |
HVIBJFDEUPZPPC-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(C(C2=CC=CC=N2)O)O |
SMILES canonique |
C1=CC=NC(=C1)C(C(C2=CC=CC=N2)O)O |
Autres numéros CAS |
1141-05-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



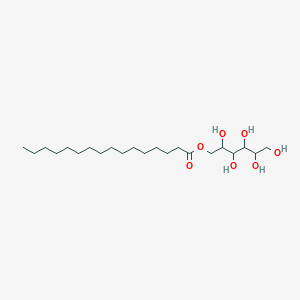
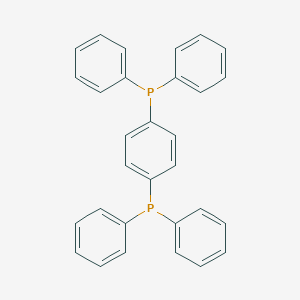
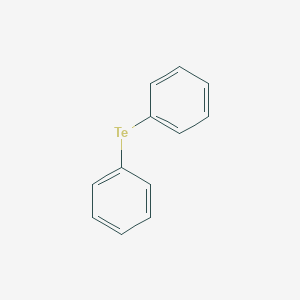
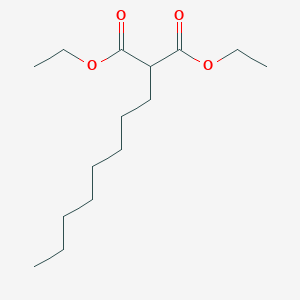
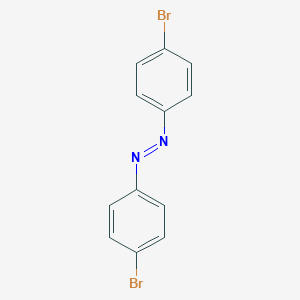
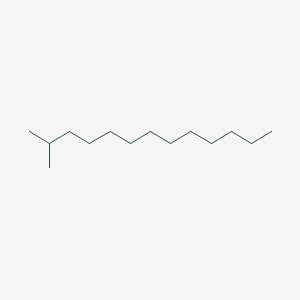
![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
